BenchChemオンラインストアへようこそ!

Tert-butyl (2-((4,4-difluorocyclohexyl)amino)-2-oxoethyl)carbamate

Lipophilicity Drug Design Bioisostere

The compound tert‑butyl (2‑((4,4‑difluorocyclohexyl)amino)‑2‑oxoethyl)carbamate (CAS 2177061‑08‑2) is a synthetic glycine‑derived carbamate featuring a 4,4‑difluorocyclohexyl amide terminus and an N‑Boc glycine backbone. It belongs to the class of gem‑difluorocyclohexyl building blocks that are widely employed in medicinal chemistry as metabolically stabilized, lipophilicity‑modulating fragments [REFS‑1].

Molecular Formula C13H22F2N2O3
Molecular Weight 292.327
CAS No. 2177061-08-2
Cat. No. B2718876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2-((4,4-difluorocyclohexyl)amino)-2-oxoethyl)carbamate
CAS2177061-08-2
Molecular FormulaC13H22F2N2O3
Molecular Weight292.327
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC(=O)NC1CCC(CC1)(F)F
InChIInChI=1S/C13H22F2N2O3/c1-12(2,3)20-11(19)16-8-10(18)17-9-4-6-13(14,15)7-5-9/h9H,4-8H2,1-3H3,(H,16,19)(H,17,18)
InChIKeyCCGKEFWOKOUGII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert‑Butyl (2‑((4,4‑Difluorocyclohexyl)amino)‑2‑oxoethyl)carbamate (CAS 2177061‑08‑2): Identity and Procurement Landscape


The compound tert‑butyl (2‑((4,4‑difluorocyclohexyl)amino)‑2‑oxoethyl)carbamate (CAS 2177061‑08‑2) is a synthetic glycine‑derived carbamate featuring a 4,4‑difluorocyclohexyl amide terminus and an N‑Boc glycine backbone. It belongs to the class of gem‑difluorocyclohexyl building blocks that are widely employed in medicinal chemistry as metabolically stabilized, lipophilicity‑modulating fragments [REFS‑1]. Its molecular formula is C₁₃H₂₂F₂N₂O₃ with a molecular weight of 292.32 g mol⁻¹ [REFS‑2]. The compound is primarily sourced for use as an advanced intermediate in the synthesis of protease inhibitors, glycine transporter‑1 (GlyT1) ligands, and IL‑17 modulators, where the difluorocyclohexyl group serves as a bioisostere for cyclohexyl or phenyl rings [REFS‑3].

Why the 4,4‑Difluorocyclohexyl Motif in Tert‑Butyl (2‑((4,4‑Difluorocyclohexyl)amino)‑2‑oxoethyl)carbamate Cannot Be Replaced by Simple Cyclohexyl or Phenyl Analogs


Replacing the 4,4‑difluorocyclohexyl group with an unsubstituted cyclohexyl or phenyl ring eliminates the distinctive conformational bias and electronic modulation that the gem‑difluoro substitution provides. The CF₂ unit introduces a strong gauche effect that restricts ring puckering and alters the spatial orientation of the amide pharmacophore, which directly influences target binding and metabolic soft‑spot shielding [REFS‑1]. Additionally, the fluorine atoms increase the hydrogen‑bond acceptor count from 3 to 5 compared to the non‑fluorinated analog tert‑butyl (2‑(cyclohexylamino)‑2‑oxoethyl)carbamate (CAS 33952‑53‑3), enhancing potential polar interactions while simultaneously raising the computed XLogP3 from 2.1 to 2.2 [REFS‑2]. These subtle but cumulative physicochemical shifts mean that analogs lacking the 4,4‑difluoro motif cannot replicate the same ADME‑Tox and target‑engagement profiles, making generic substitution scientifically unsound without re‑validation.

Quantitative Differentiators for Tert‑Butyl (2‑((4,4‑Difluorocyclohexyl)amino)‑2‑oxoethyl)carbamate Against the Closest Non‑Fluorinated and Monocyclic Analogs


Computed Lipophilicity Shift: XLogP3 2.2 versus 2.1 for the Non‑Fluorinated Cyclohexyl Analog

The target compound exhibits a computed XLogP3 of 2.2, which is 0.1 log unit higher than the value of 2.1 calculated for the direct non‑fluorinated analog tert‑butyl (2‑(cyclohexylamino)‑2‑oxoethyl)carbamate (CAS 33952‑53‑3) [REFS‑1]. Although the absolute difference is small, it is consistent with the known logP‑enhancing effect of gem‑difluoro substitution on cyclohexyl rings and contributes to improved membrane permeability in the context of CNS‑penetrant and intracellular‑targeting compounds where the scaffold is deployed [REFS‑2].

Lipophilicity Drug Design Bioisostere

Increased Hydrogen‑Bond Acceptor Count: 5 vs. 3 in the Non‑Fluorinated Analog

The target compound possesses 5 hydrogen‑bond acceptors (HBA) compared to only 3 in the non‑fluorinated cyclohexyl analog, as computed from the molecular topology [REFS‑1]. The two additional acceptors arise from the electronegative fluorine atoms, which can engage in weak C‑F···H‑X hydrogen bonds and dipolar interactions within protein binding sites. In the broader class of 4,4‑difluorocyclohexyl‑containing inhibitors, such interactions have been shown to contribute to selectivity, for example in PARP‑1 inhibitors where the CF₂ moiety triggers a conformational rearrangement of α‑helix 5 that discriminates against PARP‑2 [REFS‑2].

Molecular Recognition Physicochemical Properties Binding Affinity

Molecular Weight Increase of 35.98 g mol⁻¹ Relative to the Cyclohexyl Analog, Tuning Physical Form and Crystallinity

The target compound has a molecular weight of 292.32 g mol⁻¹, which is 35.98 g mol⁻¹ higher than that of the non-fluorinated analog (256.34 g mol⁻¹) [REFS‑1]. This mass increase is solely attributable to the replacement of two hydrogen atoms with fluorine atoms. In practice, 4,4‑difluorocyclohexyl‑containing carbamates are often isolated as crystalline solids with higher melting points than their hydrocarbon counterparts; for example, N‑Boc‑4,4‑difluorocyclohexylamine (CAS 675112‑67‑1) exhibits a melting point of 119‑122 °C versus the sub‑ambient melting point of N‑Boc‑cyclohexylamine, which is typically a low‑melting solid or oil [REFS‑2]. The higher molecular weight and crystallinity facilitate purification, handling, and accurate formulation of stock solutions, which are practical procurement advantages.

Solid‑State Properties Crystallinity Physical Form

Procurement‑Relevant Application Scenarios for Tert‑Butyl (2‑((4,4‑Difluorocyclohexyl)amino)‑2‑oxoethyl)carbamate


Biased Glycine‑Transporter‑1 (GlyT1) Inhibitor Lead Optimization

The N‑Boc‑glycine‑amide scaffold provides a masked glycine handle that can be elaborated into potent GlyT1 inhibitors [REFS‑1]. The 4,4‑difluorocyclohexyl group imparts metabolic stability and lipophilicity required for CNS penetration, as demonstrated by the advanced GlyT1 inhibitor intermediate SI‑3144 [REFS‑2]. Procurement of this compound enables SAR exploration around the difluorocyclohexyl moiety without committing to a full custom synthesis of each analog.

Covalent and Non‑Covalent Protease Inhibitor Building Block

The α‑ketoamide‑mimetic topology of the compound (Boc‑NH‑CH₂‑CO‑NH‑cHex‑F₂) makes it a suitable precursor for serine and cysteine protease inhibitors, including SARS‑CoV‑2 3CL protease inhibitors where 4,4‑difluorocyclohexyl carbamates have shown covalent binding [REFS‑1]. The compound can be advanced to warhead‑containing inhibitors through straightforward Boc deprotection and coupling, offering a structurally characterized, off‑the‑shelf starting point [REFS‑2].

IL‑17 Modulator Fragment and Scaffold Hopping

Patent literature identifies 4,4‑difluorocyclohexyl amides as key pharmacophoric elements in IL‑17 modulators [REFS‑1]. This specific compound, with its protected glycine handle, allows medicinal chemists to rapidly generate focused libraries for hit‑to‑lead optimization, bypassing the need for in‑house synthesis of the fluorinated fragment [REFS‑2]. Its pre‑formed carbamate linkage is stable under standard coupling conditions, reducing the synthetic burden.

Quote Request

Request a Quote for Tert-butyl (2-((4,4-difluorocyclohexyl)amino)-2-oxoethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.